Sodium Hydrogen Aniline-2,4-disulphonate: Structural Dynamics, Synthesis, and Advanced Applications
Sodium Hydrogen Aniline-2,4-disulphonate: Structural Dynamics, Synthesis, and Advanced Applications
Executive Summary
Sodium hydrogen aniline-2,4-disulphonate (CAS: 79873-41-9), the monosodium salt of 4-amino-1,3-benzenedisulfonic acid, is a highly functionalized aromatic compound that serves as a critical intermediate in both materials science and advanced pharmaceutical synthesis. Characterized by its dual strongly acidic sulfonate groups and a primary amine, this molecule presents unique electronic and steric properties. This whitepaper provides an in-depth technical analysis of its structural characteristics, a self-validating synthetic protocol, and its emerging role as a binding enhancer in targeted cancer immunotherapies.
Chemical Identity & Structural Characteristics
The molecule features an aniline core substituted with two sulfonate groups at the 2- and 4-positions. The presence of the electron-donating amino group ( −NH2 ) and two strongly electron-withdrawing sulfonate groups ( −SO3H / −SO3− ) creates a highly polarized "push-pull" electronic system. This polarization makes the molecule highly water-soluble while rendering the aromatic ring resistant to further electrophilic attack.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Sodium hydrogen aniline-2,4-disulphonate |
| IUPAC Name | 4-amino-1,3-benzenedisulfonic acid, monosodium salt |
| CAS Registry Number | 79873-41-9 (Sodium salt) [1]; 137-51-9 (Parent acid) [2] |
| Molecular Formula | C6H6NNaO6S2 |
| Molar Mass | 275.23 g/mol (Salt); 253.25 g/mol (Parent Acid) |
| Appearance | White to light gray crystalline powder |
| Melting Point | >259 °C (decomposes prior to melting) |
| Solubility | Highly soluble in H2O ; Insoluble in non-polar organics |
| Storage Conditions | 2–8 °C, protected from light and ambient moisture [2] |
Spectroscopic Characterization (NMR & IR)
Accurate structural validation of sodium hydrogen aniline-2,4-disulphonate requires resolving the distinct electronic environments created by its substituents.
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1 H NMR (in D2O ): The aromatic ring contains three protons exhibiting a classic 1,2,4-trisubstituted splitting pattern.
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H-3 (~8.1 ppm, d, J = 2.0 Hz): Highly deshielded due to being flanked by two electron-withdrawing sulfonate groups.
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H-5 (~7.7 ppm, dd, J = 8.5, 2.0 Hz): Deshielded by the C4 sulfonate, showing ortho coupling to H-6 and meta coupling to H-3.
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H-6 (~6.9 ppm, d, J = 8.5 Hz): Shielded by the ortho-amino group, appearing furthest upfield.
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FT-IR (KBr Pellet):
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N-H Stretching: Twin peaks at ~3350 and 3450 cm−1 confirm the primary amine.
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S=O Stretching: Strong asymmetric and symmetric stretches at ~1180 cm−1 and ~1040 cm−1 , diagnostic of the sulfonate moieties.
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Synthesis & Manufacturing Workflows
The industrial and laboratory-scale synthesis of the parent acid relies on the rigorous sequential sulfonation of aniline, followed by controlled neutralization to yield the monosodium salt [3].
Experimental Protocol: Self-Validating Synthesis Workflow
Step 1: Primary Sulfonation (Formation of Sulfanilic Acid)
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Charge 257.0 g (2.76 mol) of aniline into a glass-lined reactor.
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Slowly add 225.5 g of 98% H2SO4 under constant agitation.
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Causality: The slow addition controls the highly exothermic acid-base neutralization. The resulting anilinium sulfate is then thermally rearranged (baking process) to form sulfanilic acid (4-aminobenzenesulfonic acid). The para-position is favored due to lower steric hindrance compared to the ortho-position.
Step 2: Secondary Sulfonation
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Introduce 25% Oleum (fuming sulfuric acid) dropwise to the sulfanilic acid intermediate.
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Elevate the temperature to 160–180 °C and maintain for 10 hours.
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Causality: The first sulfonic group strongly deactivates the aromatic ring. Standard sulfuric acid is insufficiently reactive to drive a second substitution. The excess free SO3 in oleum acts as a potent electrophile, forcing substitution at the sterically hindered ortho position (C2).
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In-Process Quality Control (IPQC) - Self-Validation: Withdraw a 1 mL aliquot, dilute in D2O , and analyze via 1 H NMR. The complete disappearance of the symmetrical sulfanilic acid doublets (~7.5 ppm) and the emergence of the asymmetric H-3/H-5/H-6 peaks confirm reaction completion, validating the progression to the quenching phase.
Step 3: Quenching and Neutralization
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Drown the reaction mass into ice-cold water to halt the reaction.
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Gradually titrate with sodium carbonate ( Na2CO3 ) while strictly maintaining the temperature below 25 °C until a pH of ~4.5 is reached (forming the monosodium salt).
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Causality: Strict thermal control (<25 °C) during basic neutralization is critical. Elevated temperatures in alkaline conditions will trigger hydrolytic desulfonation, cleaving the newly formed, relatively labile C2-sulfonate bond.
Figure 1: Step-by-step synthetic workflow from aniline to sodium hydrogen aniline-2,4-disulphonate.
Applications in Drug Development: Antibody-Recruiting Molecules (ARMs)
Beyond its traditional use as a dye intermediate, sodium hydrogen aniline-2,4-disulphonate has emerged as a crucial building block in modern oncology, specifically in the synthesis of Antibody-Recruiting Molecules (ARMs) [4]. ARMs are bifunctional small molecules designed to bind simultaneously to a target cancer cell and an endogenous antibody, thereby directing the immune system to destroy the tumor.
Protocol: Cu(II)-Catalyzed Conjugation for ARM Synthesis
When synthesizing ARM-U2 derivatives, the aniline-2,4-disulfonate moiety is conjugated to the linker to act as a highly polar, rigid binding enhancer that increases the molecule's affinity and efficacy.
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Preparation: Combine the target ARM intermediate with a 3-fold molar excess of sodium hydrogen aniline-2,4-disulphonate in anhydrous Dimethylformamide (DMF).
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Catalyst Addition: Add Lithium Carbonate ( Li2CO3 ) as a base and Copper(II) Acetate ( Cu(OAc)2 ) as the catalyst.
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Reaction: Stir under an inert argon atmosphere at 90 °C for 12 hours.
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Causality: Standard Lewis acids like Aluminum Trichloride ( AlCl3 ) fail in this coupling because the Al3+ ion is irreversibly chelated by the adjacent ortho/para sulfonate oxygens, deactivating the catalyst. Cu(OAc)2 provides a softer Lewis acid center that facilitates the C-N bond formation without being permanently sequestered by the sulfonate groups [4].
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Self-Validation (LC-MS): Monitor the reaction via LC-MS. The appearance of the mass peak corresponding to the di-sulfonate ARM derivative, coupled with the depletion of the starting ARM intermediate, validates successful conjugation before proceeding to preparative HPLC purification.
Figure 2: Mechanism of action for Aniline-2,4-disulfonate enhanced Antibody-Recruiting Molecules.
Safety, Handling, & Environmental Impact
As an aromatic sulfonate, this compound presents specific handling requirements. It causes serious eye damage and skin irritation upon contact [1].
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Storage: Must be stored at 2–8 °C in a tightly sealed container to prevent ambient moisture absorption (hygroscopy) and oxidative degradation of the primary amine [2].
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Environmental: Effluent from the synthesis of disulfonic acids carries high chemical oxygen demand (COD) and requires specialized wastewater treatment. Neutralization and precipitation protocols must be strictly adhered to before discharge [3].
References
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PubChem. "1,3-Benzenedisulfonic acid, 4-amino-, sodium salt." National Center for Biotechnology Information. URL:[Link]
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Ministry of Environment, Forest and Climate Change, Government of India. "Process of Aniline 2:4 Disulfonic Acid." Environmental Clearance. URL: [Link]
- Spiegel, D. A., et al. "Small molecule based antibody-recruiting compounds for cancer treatment." US Patent 10,633,374 B2.




